N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Overview
Description
This compound, involving a glycine derivative, is notable for its complex structure, which includes a cyclohexyl group, a phenylsulfonyl moiety, and a tetrahydrofuran ring attached to the nitrogen of glycine. Its synthesis and characterization involve intricate organic reactions and analytical techniques.
Synthesis Analysis
The synthesis of related glycine derivatives typically involves multistep organic reactions. For instance, Watterson et al. (2003) explored the synthesis of furans and cyclopentenones using phenylsulfonyl derivatives, demonstrating the complexity and versatility of such synthetic routes (Watterson et al., 2003).
Molecular Structure Analysis
The molecular structure of glycine derivatives can be elucidated using techniques like X-ray crystallography, as shown in studies of similar compounds. For example, Özer et al. (2009) detailed the crystal structure of a cyclohexanecarboxamide derivative, which could be analogous to the structural analysis of our compound of interest (Özer et al., 2009).
Chemical Reactions and Properties
Compounds with phenylsulfonyl groups, like our molecule, may participate in various chemical reactions, including cycloadditions and electrophilic substitutions. Clayden et al. (2003) demonstrated the cyclization of arylsulfonylalkoxymethyl lithiums, highlighting the reactivity of phenylsulfonyl groups (Clayden et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, can be derived from their molecular structure. Research on similar sulfonyl and glycine derivatives, such as by Desai et al. (1996), provides insights into these properties (Desai et al., 1996).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and functional group interactions, are crucial for understanding the behavior of these molecules. Studies on similar compounds, like the synthesis and characterization of cardo polysulfonates by Karia and Parsania (1999), offer insights into these properties (Karia & Parsania, 1999).
Scientific Research Applications
Synthesis Techniques and Applications
N2-cyclohexyl-N2-(phenylsulfonyl)-N1-(tetrahydro-2-furanylmethyl)glycinamide, while not directly referenced in available literature, is chemically related to compounds involved in advanced synthetic methodologies for creating complex molecular frameworks. Research demonstrates the utility of phenylsulfonyl and related functional groups in facilitating reactions for the synthesis of diverse and structurally complex compounds.
Synthetic Equivalents for Tetrahydroisoquinoline Frameworks : New synthetic equivalents based on Weinreb Amide (WA) functionality, specifically involving phenylsulfonyl glycinamide derivatives, have been developed for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline structures. This approach allows for the direct synthesis of these compounds in good yields, showcasing the versatility of phenylsulfonyl-containing compounds in facilitating complex syntheses (Harikrishna Kommidi et al., 2010).
Dearomatizing Cyclization : The phenylsulfonyl group has been shown to promote the dearomatizing cyclization of tethered organolithiums onto aromatic rings, leading to the formation of new tetrahydrofuran rings with high diastereoselectivity. This process highlights the role of phenylsulfonyl compounds in constructing complex molecular architectures, such as a close structural analogue of podophyllotoxin (J. Clayden et al., 2003).
Sulfonyl Group Reactivity : Investigations into the reactivity of phenylsulfonyl chloride with tertiary amines reveal the formation of geometric isomers about a carbon–sulfur double bond, illustrating the unique chemical behavior of sulfonyl-containing compounds and their potential in synthesizing novel chemical entities (J. King & T. Durst, 1966).
Molecular Interaction Studies
- Metal-Ligand Interactions : Studies on the interactions between N-(phenylsulfonyl)glycine derivatives and metals such as Cd^2+ and Zn^2+ shed light on the complexation behavior and potential application of these compounds in coordination chemistry and metal-induced molecular transformations (G. Gavioli et al., 1991).
properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c22-19(20-14-17-10-7-13-25-17)15-21(16-8-3-1-4-9-16)26(23,24)18-11-5-2-6-12-18/h2,5-6,11-12,16-17H,1,3-4,7-10,13-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKMZRLQVGOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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